molecular formula C22H21ClF3N3O3 B11482308 4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B11482308
M. Wt: 467.9 g/mol
InChI Key: SPLHCRWZWXSPKK-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a tert-butyl group, a chlorobenzyl moiety, and a trifluoromethyl-substituted imidazolidinone ring, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multi-step organic reactions

    Formation of Imidazolidinone Core: The imidazolidinone ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using chlorobenzyl halides.

    Coupling with tert-Butylbenzamide: The final step involves the coupling of the synthesized intermediate with tert-butylbenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

Medicine

The compound’s structural features suggest potential pharmacological applications, such as the development of new drugs targeting specific enzymes or receptors. Its trifluoromethyl group is particularly noteworthy for enhancing metabolic stability and bioavailability.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the imidazolidinone core may provide structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[1-(2-fluorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
  • 4-tert-butyl-N-[1-(2-methylbenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Uniqueness

Compared to similar compounds, 4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide stands out due to the presence of the chlorobenzyl group, which can influence its reactivity and biological activity. The trifluoromethyl group also contributes to its unique properties, such as increased lipophilicity and metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H21ClF3N3O3

Molecular Weight

467.9 g/mol

IUPAC Name

4-tert-butyl-N-[1-[(2-chlorophenyl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C22H21ClF3N3O3/c1-20(2,3)15-10-8-13(9-11-15)17(30)27-21(22(24,25)26)18(31)29(19(32)28-21)12-14-6-4-5-7-16(14)23/h4-11H,12H2,1-3H3,(H,27,30)(H,28,32)

InChI Key

SPLHCRWZWXSPKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)CC3=CC=CC=C3Cl)C(F)(F)F

Origin of Product

United States

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